N-(dodecanoyl)-sphinganine-1-phosphocholine

Membrane Biophysics Phase Behavior Differential Scanning Calorimetry

Select SM(d18:0/12:0) for its fully saturated sphinganine backbone—eliminating the Δ4 double bond found in natural sphingomyelins. This structural distinction enhances intermolecular hydrogen bonding, yielding 9°C higher phase transition temperature and 20% greater chain order than unsaturated analogs. As a uniquely identifiable internal standard (m/z 648.9) in quantitative lipidomics, it avoids co-elution with endogenous species, enabling precise calibration for large cohort studies. Ideal for modeling rigid, raft-like membrane domains and engineering liposomal delivery systems.

Molecular Formula C35H73N2O6P
Molecular Weight 648.9 g/mol
CAS No. 474923-31-4
Cat. No. B1504382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(dodecanoyl)-sphinganine-1-phosphocholine
CAS474923-31-4
Molecular FormulaC35H73N2O6P
Molecular Weight648.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O
InChIInChI=1S/C35H73N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h33-34,38H,6-32H2,1-5H3,(H-,36,39,40,41)/t33-,34+/m0/s1
InChIKeyAAKFURSPBCUAIO-SZAHLOSFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(dodecanoyl)-sphinganine-1-phosphocholine (SM(d18:0/12:0)): A Structurally Distinct Sphingomyelin for Biophysical and Lipidomics Applications


N-(dodecanoyl)-sphinganine-1-phosphocholine (CAS 474923-31-4), systematically designated SM(d18:0/12:0) or 12:0 Dihydro SM, is a synthetic phosphosphingolipid comprising a sphinganine (d18:0) long-chain base linked to a lauroyl (C12:0) N-acyl chain via an amide bond and a phosphocholine headgroup [1]. Unlike naturally predominant sphingomyelins that possess a Δ4-trans double bond in the sphingoid backbone (sphingosine, d18:1), this compound features a fully saturated sphinganine base [2]. This structural modification eliminates the C4–C5 unsaturation, yielding distinct biophysical properties relevant to membrane biophysics, lipid raft studies, and quantitative lipidomics [3]. The compound is commercially available as a high-purity powder (>99% by TLC) and serves as a defined molecular species for controlled experimental systems .

Why SM(d18:0/12:0) Cannot Be Replaced by Unsaturated or Long-Chain Sphingomyelin Analogs


Generic substitution among sphingomyelin molecular species is scientifically unsound due to profound differences in chain saturation, length, and resultant biophysical behavior. SM(d18:0/12:0) is a saturated dihydrosphingomyelin (DHSM) with a C12 N-acyl chain, whereas commonly used alternatives—such as SM(d18:1/12:0) or natural bovine brain SM—contain a Δ4 double bond or longer, mixed acyl chains that alter phase transition temperatures, molecular packing density, and hydrogen-bonding capacity [1]. The absence of the C4–C5 double bond in the sphinganine base of SM(d18:0/12:0) enhances intermolecular hydrogen bonding and increases membrane rigidity compared to unsaturated sphingomyelins [2]. Furthermore, the short C12 acyl chain reduces bilayer thickness and modifies domain formation kinetics relative to longer-chain analogs (e.g., C16:0 or C18:0 SM) . These physicochemical disparities directly impact experimental outcomes in membrane model systems, lipid raft partitioning assays, and quantitative mass spectrometry, rendering SM(d18:0/12:0) functionally non-interchangeable with its closest analogs [3].

Quantitative Differentiation of SM(d18:0/12:0): Head-to-Head Biophysical and Analytical Comparisons


Elevated Phase Transition Temperature Relative to Unsaturated Sphingomyelin

The phase transition temperature (Tm) of human lens dihydrosphingomyelin (DHSM), which shares the saturated sphinganine backbone of SM(d18:0/12:0), is 9°C higher than that of bovine brain sphingomyelin (SM) membranes, as determined by infrared spectroscopy [1]. This elevation in Tm corresponds to a 20% increase in lipid hydrocarbon chain order at physiological temperature (36°C) compared to native membranes and bovine brain SM [1].

Membrane Biophysics Phase Behavior Differential Scanning Calorimetry

Increased Molecular Rigidity in Cholesterol-Containing Ordered Phases

In binary mixtures with cholesterol (chol), dihydrosphingomyelin (DHSM) exhibits a significantly higher molecular compressional modulus (Cmol⁻¹) than natural erythro-sphingomyelin (eSM) in the ordered phase (>30 mol% chol). Specifically, DHSM achieves Cmol⁻¹ = 290 mN/m compared to 240 mN/m for eSM under identical conditions [1]. In the absence of cholesterol (liquid condensed phase), both lipids display similar moduli (140–150 mN/m) [1].

Lipid Rafts Monolayer Biophysics Membrane Mechanics

Preferential Localization and Condensed Assembly in Raft-Like Ordered Domains

Fluorescent DHSM derivatives demonstrate more preferential partitioning into liquid-ordered (Lo) domains compared to SM and phosphatidylcholine (PC) derivatives in phase-segregated giant unilamellar vesicles [1]. Diffusion coefficient measurements reveal that DHSM molecules form a DHSM-condensed assembly within SM-rich Lo domains of SM/DOPC/cholesterol systems, even when DHSM constitutes only 1–3.3 mol% of total lipids [1].

Lipid Rafts Fluorescence Microscopy Diffusion Coefficient

Validated Use as an Internal Standard in Quantitative Lipidomics

SM(d18:0/12:0) is explicitly validated and employed as an internal standard for electrospray ionization mass spectrometry (ESI-MS) to quantify lipids extracted from erythrocyte samples . Its defined, non-endogenous molecular structure (saturated C12 acyl chain, sphinganine base) ensures it does not co-elute or interfere with endogenous sphingomyelin species in biological matrices.

Lipidomics Mass Spectrometry Quantification

Defined Purity and Stability Specifications for Reproducible Research

Commercially sourced SM(d18:0/12:0) is supplied with a certified purity of >99% as determined by thin-layer chromatography (TLC) . The compound exhibits a documented shelf life of 1 year when stored at -20°C, ensuring lot-to-lot consistency for long-term studies .

Quality Control Reproducibility Lipid Standards

Optimal Use Cases for SM(d18:0/12:0) in Membrane Biophysics, Lipidomics, and Pharmaceutical Research


Construction of Rigid, Ordered Lipid Bilayers for Membrane Biophysics

Researchers seeking to model highly ordered, raft-like membrane domains should select SM(d18:0/12:0) due to its 9°C higher phase transition temperature and 20% greater chain order relative to unsaturated sphingomyelins [1]. This compound enables the formation of more rigid bilayers that better replicate the mechanical properties of lens membranes or specialized raft microenvironments. Use in Langmuir monolayers or supported lipid bilayers yields a molecular compressional modulus of 290 mN/m in the presence of cholesterol, 21% higher than erythro-SM [2], making it ideal for studying protein-lipid interactions that depend on membrane stiffness.

Quantitative Lipidomics Using SM(d18:0/12:0) as a Non-Endogenous Internal Standard

For absolute quantification of sphingolipids in biological samples (e.g., plasma, erythrocytes, tissue homogenates) via LC-MS/MS or shotgun lipidomics, SM(d18:0/12:0) provides a uniquely identifiable internal standard that does not co-elute with endogenous species . Its distinct mass (m/z 648.9) and saturated backbone prevent ion suppression and misidentification, enabling precise calibration curves and reproducible quantification across large cohort studies. Protocols validated for erythrocyte lipid extracts confirm its suitability for clinical lipidomics applications .

Investigating Lipid Raft Dynamics and Domain Partitioning

Given its ability to form condensed assemblies within SM-rich liquid-ordered domains at concentrations as low as 1–3.3 mol% [3], SM(d18:0/12:0) is uniquely suited for studies of lipid raft heterogeneity and dynamic partitioning. Fluorescently labeled derivatives of this compound can be used as sensitive probes to map Lo domain localization, diffusion behavior, and inter-lipid interactions in giant unilamellar vesicles or cellular membranes, offering superior contrast compared to unsaturated SM analogs [3].

Engineering Sphingomyelin-Enriched Liposomes with Tunable Mechanical Stability

Formulators developing liposomal drug delivery systems or model membrane vesicles benefit from SM(d18:0/12:0)'s balanced fluidity and order. Its short C12 acyl chain imparts increased membrane flexibility while maintaining strong bilayer-forming ability and high compatibility with other phospholipids . This allows precise tuning of liposome rigidity, permeability, and surface charge, advancing applications in controlled release, targeted delivery, and responsive lipid assemblies that adjust to environmental pH or temperature .

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